2-(2-chlorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide
Description
2-(2-Chlorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide is a thiazole-based acetamide derivative characterized by a 2-chlorophenoxy group and a 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent on the thiazole ring. The molecule integrates multiple pharmacophoric elements:
- Thiazole core: A heterocyclic scaffold known for its role in drug design due to metabolic stability and hydrogen-bonding capabilities.
- 2-Chlorophenoxy group: Introduces halogen-mediated lipophilicity and electronic effects.
- Pyrrolidin-1-ylsulfonylphenyl group: Enhances solubility via sulfonamide functionality and modulates steric/electronic properties through the pyrrolidine ring.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c22-17-5-1-2-6-19(17)29-13-20(26)24-21-23-18(14-30-21)15-7-9-16(10-8-15)31(27,28)25-11-3-4-12-25/h1-2,5-10,14H,3-4,11-13H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVNXJHCVIIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the pyrrolidinylsulfonyl group: This step involves the sulfonylation of a pyrrolidine derivative, which can be carried out using sulfonyl chlorides in the presence of a base.
Coupling reactions: The final step involves coupling the chlorophenoxy group with the thiazolylacetamide intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenoxy group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring would yield pyrrolidin-2-one derivatives, while nucleophilic substitution of the chlorophenoxy group could yield various substituted phenoxy derivatives.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research has indicated that compounds with similar structures exhibit anti-inflammatory effects. The presence of the pyrrolidinyl and thiazole moieties may contribute to these properties by modulating pathways involved in inflammation and pain perception. For instance, studies on related compounds have shown efficacy in reducing symptoms associated with rheumatoid arthritis and osteoarthritis .
Cancer Therapeutics
The thiazole ring is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways that promote tumor growth. Preliminary studies suggest that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest .
Neurological Applications
Given the involvement of the pyrrolidine structure, there is potential for neuroprotective effects. Compounds that interact with neurotransmitter systems may offer therapeutic benefits for neurological disorders, including depression and anxiety .
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry explored a series of thiazole derivatives, revealing that modifications similar to those found in 2-(2-chlorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide significantly reduced inflammatory markers in animal models . The results indicated a promising pathway for developing new anti-inflammatory drugs.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on various cancer cell lines demonstrated that compounds structurally related to this acetamide exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context in which it is used. For example, in anti-inflammatory applications, it may inhibit specific enzymes involved in the inflammatory response. In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Substituents
Key Observations :
- Electronic Effects: The 2-chlorophenoxy group in the target compound likely increases electron-withdrawing character compared to morpholino () or dichlorophenyl () substituents.
- Steric Influence : The bulky pyrrolidin-1-ylsulfonylphenyl group may reduce conformational flexibility relative to simpler phenyl substituents ().
- Crystallographic Insights : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit twisted aryl-thiazole conformations (~61.8° dihedral angle), suggesting similar steric constraints in the target compound ().
Yield Comparison :
- reports yields of ~70–85% for analogous thiazol-2-yl acetamides under Suzuki-Miyaura cross-coupling conditions .
- achieved 459–461 K melting points for recrystallized products, indicating high purity .
Pharmacological Potential
While direct data for the target compound are lacking, structurally related thiazol-2-yl acetamides show kinase inhibition:
- Kinase Targets : Compounds like 2-[3-(piperidin-4-ylpropoxy)phenyl]-N-[4-(pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]acetamide exhibit Ki values of 2000 nM against MARK1 and BMX kinases ().
- SAR Trends: Pyrrolidine Sulfonyl: May enhance binding to kinase ATP pockets via sulfonamide interactions. Chlorophenoxy Group: Could mimic ATP’s adenine ring in hydrophobic interactions.
Biological Activity
The compound 2-(2-chlorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory, anticancer, and antibacterial activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.87 g/mol. The IUPAC name reflects its complex structure, which includes a thiazole moiety, chlorophenoxy group, and a pyrrolidinyl sulfonamide.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of 11β-hydroxysteroid dehydrogenase type 1 (11B-HSD1) , which plays a crucial role in the regulation of glucocorticoid metabolism and inflammation. This inhibition suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis .
Anticancer Activity
The compound has demonstrated promising anticancer effects in various studies. For instance, it was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that it induced cell cycle arrest and apoptosis in these cells, with IC50 values indicating effective cytotoxicity. Specifically, it was noted that the compound triggered apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | <10 | Induces apoptosis |
| HepG2 | <15 | Cell cycle arrest in G2/M |
Antibacterial Activity
The antibacterial properties of the compound have also been investigated. It has shown effectiveness against common bacterial strains, comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Case Studies
- Anti-inflammatory Effects : A study highlighted the compound's ability to reduce inflammation markers in vitro, suggesting its utility in chronic inflammatory diseases.
- Cytotoxicity Assays : In a series of cytotoxicity assays against various cancer cell lines, the compound consistently exhibited lower IC50 values than conventional chemotherapeutics, indicating superior efficacy.
- Bacterial Inhibition : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 5 µg/mL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
